2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine
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Overview
Description
2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. The compound features a bicyclic structure, combining a pyridine and pyrazine ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine can be achieved through various methods. One notable approach involves the one-pot synthesis via a nitro-Mannich reaction, which leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. The reaction conditions typically involve the use of nitroalkanes, aldehydes, and amines under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization reactions and subsequent functional group modifications. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential as a β-turn mimetic and 5-HT2C receptor agonist.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, the compound binds to the receptor, modulating its activity and influencing neurotransmitter release. Its inhibitory effects on enzymes like ubiquitin-specific peptidase 30 involve binding to the enzyme’s active site, preventing substrate interaction and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Shares the core structure but lacks the ethan-1-amine group.
1-phenyltetrahydroisoquinolines: Contains a phenyl group attached to a tetrahydroisoquinoline moiety.
Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one: A derivative with a ketone functional group.
Uniqueness
2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine is unique due to its specific combination of the pyridine and pyrazine rings with an ethan-1-amine group, which imparts distinct pharmacological properties and reactivity compared to its analogs.
Properties
CAS No. |
16301-64-7 |
---|---|
Molecular Formula |
C10 H21 N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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